Pericyclocamphanone

Descripción

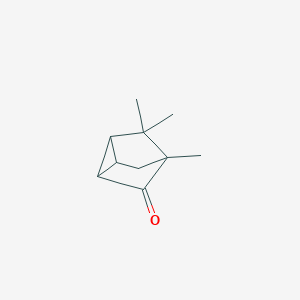

Structure

3D Structure

Propiedades

IUPAC Name |

4,5,5-trimethyltricyclo[2.2.1.02,6]heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(2)7-5-4-10(9,3)8(11)6(5)7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGFZBRRGSITSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C3C2C(=O)C1(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007607 | |

| Record name | 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-99-0 | |

| Record name | beta-Pericyclocamphanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,5-Trimethyltricyclo[2.2.1.0~2,6~]heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pericyclocamphanone: Strategies and Innovations

Precursor-Based Synthetic Routes to Pericyclocamphanone

The synthesis of this compound can be efficiently achieved from readily accessible precursors, primarily through the manipulation of functional groups on the camphor (B46023) skeleton or by direct oxidation of its corresponding alcohol.

Multistep Syntheses from Camphor Derivatives

Camphor, a naturally abundant bicyclic monoterpene, serves as a common and cost-effective starting material for the synthesis of this compound. These routes involve a series of chemical transformations to introduce the necessary functionality and induce the key bond-forming reactions. While specific pathways can vary, a general approach involves the functionalization of the camphor molecule at the C3 position, followed by steps that facilitate the intramolecular cyclization to form the characteristic three-membered ring of the this compound structure.

Oxidation Pathways of Pericyclocamphanol

A more direct precursor-based route involves the oxidation of pericyclocamphanol, the corresponding secondary alcohol of this compound. This method is contingent on the prior synthesis of pericyclocamphanol but provides a straightforward final step to the target ketone. The oxidation converts the hydroxyl group into a carbonyl group without altering the tricyclic skeleton. A variety of standard oxidizing agents can be employed for this transformation, with the choice of reagent often depending on factors like desired yield, reaction scale, and tolerance of other functional groups.

| Oxidation Method | Reagents | Typical Conditions | Description |

| Chromium-Based Oxidation | Pyridinium chlorochromate (PCC), Jones reagent (CrO₃, H₂SO₄) | PCC in dichloromethane (B109758) (CH₂Cl₂); Jones reagent in acetone | A reliable and widely used method for oxidizing secondary alcohols to ketones. |

| Swern Oxidation | Oxalyl chloride or trifluoroacetic anhydride (B1165640), dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534) (Et₃N) | Cryogenic temperatures (-78 °C), followed by addition of a hindered base | A mild oxidation protocol that avoids the use of heavy metals. |

| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Room temperature in solvents like CH₂Cl₂ | A very mild and selective method for oxidizing primary and secondary alcohols. |

Diazocamphor-Mediated Syntheses of this compound

Methods involving diazo intermediates are particularly effective for constructing the strained cyclopropane (B1198618) ring of this compound. These strategies typically generate a reactive carbene or carbocation species intramolecularly, which then undergoes cyclization.

Aminocamphor-Derived Methodologies

The deamination of 3-aminocamphor provides a classic route to this compound through a carbocation rearrangement. In this process, the primary amino group of 3-aminocamphor is treated with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. byjus.comorganic-chemistry.org This diazotization reaction forms an unstable diazonium salt. byjus.com The diazonium salt readily loses a molecule of nitrogen gas (N₂), a highly stable leaving group, to generate a secondary carbocation at the C3 position. organic-chemistry.orglibretexts.org This carbocation is non-classical and undergoes a rapid Wagner-Meerwein type rearrangement, where the C1-C6 bond attacks the C3 carbocation, leading to the formation of the C3-C6 bond and closing the three-membered ring to yield the this compound skeleton.

Camphorhydrazone-Initiated Protocols

An alternative and powerful strategy begins with camphorhydrazone, which is prepared by the condensation of camphor with hydrazine. The hydrazone is typically converted to a more reactive derivative, such as a tosylhydrazone, by reacting it with tosyl chloride. The subsequent treatment of camphor tosylhydrazone with a strong base initiates the Bamford-Stevens reaction. jk-sci.comquimicaorganica.orgwikipedia.org In aprotic solvents, the reaction proceeds through the formation of a diazo compound, which then expels nitrogen gas to generate a carbene intermediate. quimicaorganica.orgunacademy.com This highly reactive carbene undergoes an intramolecular C-H insertion reaction to form the cyclopropane ring, yielding this compound. The choice of base and solvent system is critical for directing the reaction pathway. wikipedia.orgunacademy.com

| Reaction | Starting Material | Key Reagents | Intermediate | Solvent Type |

| Bamford-Stevens | Camphor tosylhydrazone | Strong base (e.g., NaOMe, NaH) | Diazo compound, Carbene | Aprotic (e.g., diglyme, toluene) |

Advanced Stereoselective and Enantioselective Approaches towards this compound and its Analogues

Modern synthetic chemistry prioritizes not only the construction of molecular frameworks but also the precise control of their three-dimensional arrangement (stereochemistry). For complex molecules like this compound and its analogues, advanced stereoselective and enantioselective methods are employed to ensure high purity of the desired stereoisomer.

These advanced strategies are crucial for synthesizing structurally diverse analogues for various applications. Key approaches include the use of chiral catalysts, which can differentiate between enantiomeric transition states, and leveraging the inherent chirality of starting materials from the chiral pool. researchgate.net Palladium-catalyzed reactions, for instance, have proven effective in creating complex bridged tricyclic systems with high degrees of stereocontrol. nih.govbeilstein-journals.org Similarly, asymmetric catalysis, using either metal complexes with chiral ligands or purely organic catalysts, enables the synthesis of specific enantiomers, which is often a critical requirement. rsc.orgnsf.gov

| Synthetic Strategy | Description | Example Application | Stereochemical Control |

| Palladium-Catalyzed Cyclization | Utilizes a palladium catalyst to facilitate intramolecular bond formation, often with high precision. nih.govbeilstein-journals.org | Formation of functionalized bridged ring systems. nih.gov | High diastereoselectivity based on substrate geometry and catalyst control. |

| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. rsc.orgnsf.gov | Enantioselective synthesis of bridged lactams and other complex heterocyclic analogues. nsf.gov | High enantiomeric excess (ee). |

| Chiral Pool Synthesis | Uses a readily available enantiopure natural product (like camphor) as the starting material to impart chirality to the final product. researchgate.net | Synthesis of sesquiterpene skeletons and other natural product cores. researchgate.net | Stereochemistry is transferred from the starting material to the product. |

Reaction Mechanisms and Reactivity Profiles of Pericyclocamphanone

Pericyclic Reaction Pathways and Analogues in Pericyclocamphanone Chemistry

Pericyclic reactions are a class of concerted chemical reactions wherein the transition state possesses a cyclic geometry, and the transformation occurs in a single, concerted step without the formation of intermediates. msu.edufiveable.me These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are distinguished by their high stereospecificity and are governed by the principle of orbital symmetry conservation. wikipedia.orgnumberanalytics.com The progress of these reactions is typically unaffected by solvents or radical initiators but can be influenced by thermal or photochemical conditions. msu.edufiveable.menumberanalytics.com

While specific pericyclic reactions involving this compound itself are not extensively documented in the reviewed literature, its strained polycyclic structure makes it an interesting substrate for such transformations. The presence of both π-systems (in the carbonyl group) and highly strained σ-bonds (in the cyclopropane (B1198618) ring) provides the necessary components for potential intramolecular pericyclic rearrangements. msu.edu Analogous transformations in other strained polycyclic systems often proceed through pathways like cycloadditions or sigmatropic shifts to alleviate ring strain. wikipedia.orgnsf.gov For example, the reverse of a cycloaddition, known as a cycloreversion, involves the cleavage of two sigma bonds to form two pi bonds, a pathway conceivable for a strained molecule like this compound under appropriate energetic input. msu.edu

Cyclopropane Ring-Opening Reactions of this compound

The most prominent feature of this compound's reactivity is its susceptibility to cyclopropane ring-opening reactions. The significant strain energy of the cyclopropane ring provides a strong thermodynamic driving force for these transformations. snnu.edu.cnrsc.org The presence of the electron-withdrawing ketone group polarizes the molecule, creating a donor-acceptor (D-A) cyclopropane system. snnu.edu.cnrsc.org This electronic feature facilitates ring-opening under both nucleophilic and reductive conditions.

Nucleophilic attack on the cyclopropane ring is a common pathway for ring-opening. In donor-acceptor cyclopropanes, a Lewis acid can activate the electron-withdrawing group, making the ring more susceptible to attack by a nucleophile. snnu.edu.cn This process leads to the formation of a zwitterionic or radical intermediate, which can then undergo further reactions to yield a stable, ring-opened product. rsc.orgresearchgate.net

A specific and illustrative example of nucleophilic ring-opening is the reaction of β-pericyclocamphanone with a mixture of triflic anhydride (B1165640) and triflic acid. nih.gov In this reaction, the triflate anion (TfO⁻), a potent nucleophile, initiates the ring-opening of the cyclopropane. nih.gov The process is facilitated by the highly acidic environment which likely protonates the carbonyl group, enhancing the electrophilicity of the cyclopropane ring. The initial nucleophilic attack by triflate is followed by a cascade of 1,2-shifts and a dehydration event, ultimately leading to the formation of a rearranged ditriflate product. nih.gov This transformation highlights how a nucleophile can trigger a complex rearrangement by exploiting the inherent strain of the this compound framework.

Table 1: Triflate-Mediated Ring Opening of β-Pericyclocamphanone

| Parameter | Description |

| Substrate | β-Pericyclocamphanone |

| Reagents | Triflic anhydride / Triflic acid mixture |

| Initiator | Nucleophilic attack by the triflate anion |

| Key Processes | 1. Cyclopropane ring-opening2. Series of 1,2-shifts3. Dehydration4. Trapping of a tertiary cation by triflate |

| Final Product | Rearranged ditriflate nih.gov |

Reductive cleavage is another significant pathway for the transformation of cyclopropanes, involving the scission of a C-C bond and the addition of hydrogen or electrons. nsf.govnih.gov This method is frequently used to open strained rings and can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd, Pt) or dissolving metal reductions (e.g., Na/NH₃). The cleavage of C-C bonds through reductive methods is a fundamental transformation in organic synthesis. nsf.govrsc.org

The stereochemical outcome of reductive cleavage is heavily influenced by the steric environment of the substrate. In this compound, the camphor-derived bicyclic framework presents significant steric hindrance. Reagents, such as a heterogeneous catalyst surface or solvated electrons, will approach the molecule from the least hindered face. The cyclopropane ring in this compound has distinct steric environments for its three carbon-carbon bonds. The bond shared with the bicyclic core is sterically shielded, while the two external bonds are more accessible. Consequently, reductive cleavage is expected to preferentially occur at one of the two more exposed C-C bonds, with the specific bond and resulting stereochemistry dictated by the facial bias of the molecule.

The feasibility and regioselectivity of C-C bond cleavage are also governed by orbital overlap principles. The bonding in cyclopropane is described by Walsh orbitals, which have significant p-character outside the ring. For a reductive cleavage to occur efficiently, there must be effective overlap between the orbitals of the reducing agent (e.g., the d-orbitals of a transition metal catalyst) and the σ-orbitals of a cyclopropyl (B3062369) C-C bond. The rigid, polycyclic structure of this compound dictates the geometric presentation of these orbitals to an incoming reagent. The optimal alignment for orbital overlap will favor the cleavage of the bond that can most effectively interact with the catalyst surface or reducing agent. This often corresponds to the least sterically hindered bond that also possesses favorable electronic characteristics for cleavage.

Table 2: Factors Influencing Reductive Cleavage of this compound

| Factor | Influence on Reductive Cleavage |

| Steric Hindrance | Directs the approach of the reducing agent to the least hindered face of the molecule, favoring cleavage of the more exposed cyclopropyl bonds. |

| Orbital Overlap | Requires proper geometric alignment between the cyclopropane's Walsh orbitals and the orbitals of the reducing agent; cleavage occurs at the bond with the most effective overlap. |

Reductive Cleavage of Cyclopropyl Bonds in this compound

Steric Course Determinants in Reductive Transformations

Rearrangement Reactions and Carbocationic Intermediates in this compound Transformations

This compound's strained polycyclic structure makes it susceptible to a variety of rearrangement reactions, which typically proceed through carbocationic intermediates. These transformations are often initiated by the protonation of the carbonyl group or by the interaction with a Lewis acid, leading to the opening of the cyclopropane ring.

One notable example involves the reaction of β-pericyclocamphanone with a mixture of triflic anhydride and triflic acid. This process begins with the nucleophilic opening of the cyclopropane ring by a triflate anion. Following this initial step, a cascade of 1,2-shifts and dehydrations occurs, ultimately leading to the formation of a rearranged ditriflate. nih.gov The triflate anion plays a dual role, acting as both the initiator of the ring-opening and the nucleophile that traps the resulting tertiary carbocation. nih.gov

Carbocation rearrangements, such as 1,2-hydride and 1,2-alkyl shifts, are fundamental in these transformations, driving the molecule towards a more stable energetic state. libretexts.orgperiodicchemistry.com The stability of the carbocation intermediate is a key determinant of the reaction pathway, with a general preference for the formation of tertiary carbocations over secondary or primary ones. periodicchemistry.com

Mechanistic Studies of 1,2-Shifts

The 1,2-shift is a critical mechanistic step in the rearrangement of this compound and related compounds. This process involves the migration of an atom or a group (like hydride or an alkyl group) to an adjacent atom. solubilityofthings.com In the context of carbocation intermediates, these shifts occur to stabilize the positive charge. libretexts.orgperiodicchemistry.com

The driving force for a 1,2-shift is the formation of a more stable carbocation. libretexts.org For instance, a secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. libretexts.orgyoutube.com This process involves the movement of a hydrogen atom with its bonding electrons to the adjacent positively charged carbon. libretexts.org Similarly, a 1,2-alkyl shift involves the migration of an alkyl group. libretexts.org

Mechanistic studies often employ computational methods and radical clock experiments to elucidate the nature of these shifts. For example, studies on carbohydrate systems using a fluorenylcyclopropyl radical clock have provided strong evidence for a concerted transition state in the 1,2-spin-center shift, ruling out the involvement of a discrete dioxolanyl radical intermediate. nih.gov While these specific studies are not on this compound itself, the principles are broadly applicable to understanding rearrangement mechanisms in cyclic and polycyclic systems.

The choice between a hydride and an alkyl shift depends on the structure of the substrate. If a suitable hydrogen is available on an adjacent carbon, a hydride shift is often favored. libretexts.org However, in the absence of such a hydrogen, an alkyl shift can occur to achieve a more stable carbocationic intermediate. libretexts.org

Oxidative Transformations of this compound

The oxidative transformation of this compound, particularly its hydroxylation, is a key area of study, often involving enzymatic systems like cytochrome P450. These reactions are significant for understanding metabolic pathways and for potential applications in biocatalysis.

Cytochrome P450-Mediated Hydroxylation of this compound

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates, including the hydroxylation of unactivated C-H bonds. researchgate.net The catalytic cycle of most cytochrome P450 enzymes involves substrate binding, followed by electron transfers from a redox partner, and the binding and activation of molecular oxygen to form a highly reactive iron-oxo species that carries out the oxidation reaction. mdpi.com

While direct studies on this compound hydroxylation by cytochrome P450 are not extensively detailed in the provided search results, the principles can be inferred from studies on similar substrates like camphor (B46023) and its derivatives. The enzyme cytochrome P450cam (CYP101A1), isolated from Pseudomonas putida, is a well-studied model system for understanding P450-mediated hydroxylation. biorxiv.orgbiorxiv.org

Cytochrome P450cam is known for its high substrate specificity, primarily catalyzing the hydroxylation of D-camphor to 5-exo-hydroxycamphor. biorxiv.org This high specificity is attributed to its relatively small and rigid active site. biorxiv.org However, P450cam can also hydroxylate other small, structurally similar hydrocarbons, often with reduced regioselectivity. nih.gov For example, the hydroxylation of norcamphor (B56629) yields a mixture of 5- and 6-hydroxynorcamphor, along with a minor amount of 3-hydroxynorcamphor. nih.gov

The substrate specificity of P450cam can be engineered through site-directed mutagenesis. By altering amino acid residues in the active site, the enzyme's activity towards unnatural substrates can be enhanced. nih.gov For instance, mutations at key positions have been shown to improve the oxidation of chlorinated benzenes and alter the selectivity of (+)-α-pinene oxidation. nih.gov

The binding of a substrate to P450cam induces a conformational change, often described as a transition from an "open" to a "closed" state. nih.govpnas.org This change is crucial for catalysis, as it sequesters the active site from the solvent. The interaction with its redox partner, putidaredoxin (Pdx), also plays a significant role, with studies indicating that Pdx preferentially binds to the open conformation of P450cam. pnas.org

| Substrate | Primary Product(s) | Enzyme System | Key Findings |

|---|---|---|---|

| d-Camphor | 5-exo-hydroxycamphor | Cytochrome P450cam | High regioselectivity (100%). nih.gov |

| Norcamphor | 5-hydroxynorcamphor, 6-hydroxynorcamphor, 3-hydroxynorcamphor | Cytochrome P450cam | Lower regioselectivity compared to camphor. nih.gov |

| Chlorinated Benzenes | Oxidized products | Engineered Cytochrome P450cam mutants | Mutants show greatly enhanced activity. nih.gov |

| (+)-α-Pinene | Oxidized products | Engineered Cytochrome P450cam mutants | Mutants show altered selectivity. nih.gov |

The product-determining step in the cytochrome P450 catalytic cycle is the reaction of the highly reactive iron-oxo intermediate (often referred to as Compound I) with the substrate. scispace.com This step involves the abstraction of a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to the resulting substrate radical.

The regioselectivity of hydroxylation is determined by how the enzyme binds and orients the substrate within the active site, controlling its mobility during the lifetime of the reactive Compound I. scispace.com For substrates like norcamphor, which exhibit lower regioselectivity, it is suggested that the complex does not fully induce the closed conformational state seen with camphor. nih.gov This can lead to rapidly interconverting states of the bound substrate, explaining the distribution of hydroxylation products. nih.gov

Recent studies integrating molecular dynamics simulations, NMR, and crystallographic data have highlighted the crucial role of the I-helix in the allosteric regulation and conformational dynamics of P450cam. biorxiv.org The flexibility of this helix, governed by specific glycine (B1666218) residues, orchestrates the enzyme's conformational changes, which are critical for substrate binding and catalysis. biorxiv.org This provides a more comprehensive framework for understanding how the enzyme's structure and dynamics influence its function, including the precise mechanism of hydrogen abstraction.

Theoretical and Computational Investigations of Pericyclocamphanone

Quantum Chemical Studies and Molecular Orbital Theory Applications

Quantum chemical methods provide fundamental insights into the electronic structure and potential energy surfaces of molecules, forming the basis for understanding their reactivity. rsc.orgchemrxiv.org In the case of pericyclocamphanone, these studies have been crucial for explaining its interaction with enzymes like cytochrome P-450cam.

Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. brsnc.incsus.edu This delocalized view is essential for understanding chemical bonding, electronic spectra, and reactivity. csus.edusolubilityofthings.com A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these frontier orbitals are powerful predictors of reaction pathways and feasibility. wikipedia.org

Theoretical studies on the hydroxylation of this compound by cytochrome P-450cam have utilized quantum chemical calculations to investigate product specificity. nih.gov These investigations analyze the electronic properties of the substrate to understand why a particular product is formed, providing a molecular-level rationale for experimental observations. nih.govnih.gov By examining the molecular orbitals, these studies can rationalize the molecule's stability and reactivity patterns. solubilityofthings.com

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying large systems like enzyme-substrate complexes. researchgate.netunige.ch DFT methods calculate the electronic structure of a system based on its electron density, providing insights into molecular geometries, energies, and other properties. researchgate.netaps.org

In the context of this compound, DFT and related semi-empirical methods have been applied to understand its metabolism by cytochrome P-450cam. nih.gov These computational approaches are vital for exploring aspects of the reaction that are difficult to observe experimentally, such as the fleeting nature of transition states. nih.gov

A significant application of DFT is the calculation of potential energy surfaces for chemical reactions, which allows for the determination of activation energies (reaction barriers) and the geometry of transition states. The transition state is the highest energy point on the reaction coordinate and its structure is critical for determining the reaction rate.

Theoretical studies on the hydroxylation of camphor (B46023) analogs, including this compound, by cytochrome P-450cam have focused on identifying the properties that determine product specificity. nih.gov These calculations have successfully predicted the major metabolites by evaluating the reaction barriers for hydrogen abstraction from different carbon atoms. nih.gov For instance, in the related hydroxylation of camphor, DFT calculations showed that the activation energy for hydrogen abstraction is the rate-determining step. nih.gov Such computational models provide a predictive framework for understanding the regioselectivity of P450 enzymes.

Table 1: Theoretical Methodologies for Reaction Barrier Prediction

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Calculating potential energy surfaces | Determines activation energies and transition state structures. |

| Semi-empirical Methods | Analysis of large systems | Predicts product specificity in enzymatic reactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme active sites | Provides detailed insight into enzyme-substrate interactions and catalytic mechanisms. rsc.org |

The electronic structure of a molecule, including the distribution of charge and the nature of its molecular orbitals, is intrinsically linked to its chemical reactivity. uni-bonn.deuic.edu DFT calculations provide detailed information about these properties. For example, the energies of the HOMO and LUMO can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity, which help in understanding reactivity patterns.

For this compound, theoretical studies have correlated its electronic properties with the observed outcomes of its hydroxylation. nih.govnih.gov The calculations suggest that despite the structural similarities among camphor analogs, differences in their electronic makeup lead to distinct product profiles when metabolized by P-450cam. nih.gov The distribution of electrostatic potential, for instance, can indicate which sites on the molecule are more susceptible to electrophilic attack by the reactive oxygen species of the enzyme. This correlation between calculated electronic features and experimental reactivity validates the computational models and deepens the understanding of the catalytic mechanism. nih.gov

Prediction of Reaction Barriers and Transition State Geometries

Molecular Dynamics Simulations for Mechanistic Elucidation and Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a system over time. nih.gov This technique is invaluable for studying the dynamic nature of molecules and their interactions, particularly for large biomolecular systems like enzymes. nih.govescholarship.org MD simulations have been extensively used to study the conformational dynamics of cytochrome P-450cam and its complexes with various substrates, including this compound. nih.govpnas.org

These simulations reveal that proteins are not static entities but are highly flexible, undergoing conformational changes that are often essential for their function. nih.govnih.gov For P-450cam, MD studies have shown that substrate binding can induce significant conformational shifts, such as changing from an "open" to a "closed" state, which can control substrate access and product release. nih.gov

In studies involving this compound, MD simulations have been used to analyze the stability of the enzyme-substrate complex and the orientation of the substrate within the active site. nih.govpnas.org The conformational flexibility of both the enzyme and the substrate plays a critical role in determining the regioselectivity of the hydroxylation reaction. nih.gov By simulating the dynamic behavior of the this compound-P450cam complex, researchers can identify the most probable binding conformations and how these conformations position specific hydrogen atoms for abstraction by the heme-bound oxygen. nih.gov This provides a dynamic picture that complements the static information from quantum chemical calculations. nih.gov

Table 2: Applications of Molecular Dynamics in this compound Research

| Simulation Aspect | Information Gained | Relevance to Mechanism |

|---|---|---|

| Conformational Sampling | Identifies stable and transient protein-ligand conformations. whiterose.ac.ukmun.ca | Reveals how the enzyme accommodates the rigid substrate. |

| Substrate Orientation | Determines the proximity and angle of substrate C-H bonds to the heme iron. | Explains the observed regioselectivity of hydroxylation. |

| Active Site Dynamics | Models the flexibility of amino acid residues in the active site. core.ac.uk | Uncovers key residues involved in substrate binding and catalysis. |

| Solvent Accessibility | Tracks the movement of water molecules in and out of the active site. | Elucidates the role of water in the catalytic cycle. |

Advanced Analysis of Molecular Strain in this compound

Molecular strain refers to the increase in potential energy of a molecule due to deviations from ideal bond lengths, bond angles, or conformations. wikipedia.orgencyclopedia.pub this compound, with its compact, polycyclic, and rigid structure, is an inherently strained molecule. This strain is a combination of angle strain (from distorted bond angles), torsional strain (from eclipsed bonds), and transannular strain (steric hindrance across the ring system). wikipedia.org

Computational tools can be used to quantify and visualize the distribution of strain energy within a molecule. chemrxiv.orgnih.gov This analysis helps to identify the most strained parts of the molecular scaffold, which are often the most reactive sites. nih.govnih.gov The high strain energy in molecules like this compound can be a driving force for reactions that lead to a less strained product. youtube.com

Angle strain, also known as Baeyer strain, arises when the bond angles in a ring deviate significantly from the ideal values for a given hybridization state (e.g., 109.5° for sp³-hybridized carbon). wikipedia.orgsaskoer.ca Small rings like cyclopropane (B1198618) (60° angles) and cyclobutane (B1203170) (~88° angles) possess significant angle strain, which elevates their internal energy and reactivity. wikipedia.orgyoutube.com

In this compound, the carbon atoms are locked into a rigid cage structure, forcing many of the C-C-C bond angles to be considerably smaller than the ideal tetrahedral angle. This deviation leads to poor overlap of the atomic orbitals, weakening the C-C bonds and increasing the molecule's potential energy. wikipedia.orgsaskoer.ca

While specific quantitative values for the strain energy of this compound are embedded within complex computational studies, its impact is evident in its chemical behavior. The inherent strain makes the molecule more reactive than a comparable acyclic or less-strained cyclic alkane. youtube.com In the context of its hydroxylation by P-450cam, the strain influences which C-H bonds are most susceptible to cleavage. Theoretical calculations of reaction barriers implicitly account for this strain energy, as the transition state's energy is evaluated relative to the strained ground state of the reactant. nih.gov The unique reactivity and product specificity of this compound are thus a direct consequence of its advanced molecular strain. nih.gov

Torsional Strain Contributions to Molecular Conformation

Torsional strain, also known as eclipsing strain, arises from the repulsion between electrons in bonds on adjacent atoms. libretexts.org This strain significantly influences the three-dimensional arrangement of atoms in a molecule, known as its conformation. In cyclic molecules, the rigidity of the ring system can enforce conformations that are energetically unfavorable due to torsional strain.

| Interaction Type | Description | Relevance to this compound |

| Eclipsed C-H bonds | Repulsive interactions between hydrogen atoms on adjacent carbon atoms. | The rigid bicyclic frame of this compound likely forces some C-H bonds into eclipsed or near-eclipsed positions, contributing to its overall strain energy. |

| Dihedral angles | The angle between two intersecting planes, used to describe the rotation around a chemical bond. | The specific dihedral angles in the this compound structure are key determinants of its torsional strain profile. |

Steric Strain Effects and Interactions

Steric strain, or van der Waals strain, is the repulsive force that occurs when non-bonded atoms are forced closer together than their van der Waals radii allow. units.it This type of strain is distinct from torsional strain and is a critical factor in determining molecular conformation and reactivity.

| Structural Feature | Source of Steric Strain | Consequence |

| Bicyclo[2.2.1]heptane core | The rigid, caged structure brings various non-bonded atoms into close proximity. | Contributes to the overall strain energy and limits conformational flexibility. |

| Fused cyclopropyl (B3062369) ring | The three-membered ring introduces specific steric demands and alters the shape of the molecule compared to other camphor analogues. | Influences the accessibility of different positions on the molecule for chemical reactions. |

| Carbonyl group | The oxygen atom of the carbonyl group can have steric interactions with nearby atoms or substituents. | Affects the local geometry and electronic environment of the reactive center. |

Computational Models for Enzyme-Substrate Interactions Involving this compound

Computational modeling has become an indispensable tool for understanding how enzymes interact with their substrates. numberanalytics.com These models allow for the simulation of complex biochemical systems and can provide insights into the binding kinetics and mechanisms of enzyme action. numberanalytics.com For this compound, computational studies have been particularly insightful in explaining its unique behavior when interacting with enzymes like cytochrome P-450cam. researchgate.net

Recent advancements in machine learning and deep learning are also being applied to predict enzyme-substrate relationships with greater accuracy. hhu.deresearchgate.net While not yet specifically documented for this compound in the provided context, these approaches, such as the development of general models to predict small molecule substrates of enzymes, represent the future of understanding these complex interactions. hhu.de

| Computational Method | Application to this compound | Key Findings |

| Quantum Chemical Calculations | To investigate the electronic structure and energetics of the molecule and its interaction with the enzyme's active site. | Helps to explain the observed regioselectivity of hydroxylation by cytochrome P-450cam. researchgate.net |

| Molecular Dynamics Simulations | To simulate the dynamic binding process of this compound within the cytochrome P-450cam active site. numberanalytics.com | Provides insights into the preferred orientation of the substrate, which is influenced by its unique steric and torsional strains. researchgate.net |

| Machine Learning Models | To predict enzyme-substrate specificity based on large datasets of known interactions. researchgate.net | While not yet applied specifically to this compound in the available research, these models hold promise for future investigations. hhu.de |

Advanced Characterization Techniques in Pericyclocamphanone Research

Spectroscopic Elucidation Beyond Basic Structural Identification

While basic spectroscopic methods like standard NMR and IR are fundamental for confirming the covalent framework of pericyclocamphanone, more sophisticated techniques are required to probe its subtler and more complex characteristics.

Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemical features of chiral molecules like this compound. wikipedia.orgjasco-global.com CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. wikipedia.orgmgcub.ac.in These methods are particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed information about the absolute configuration and conformational preferences of a molecule. mgcub.ac.in

The interaction of polarized light with a chiral molecule results in unique spectral signatures. mgcub.ac.in For an optically active substance, the speeds of left and right circularly polarized light components are retarded to different extents, leading to a rotation of the plane of polarization, which is the basis of ORD. mgcub.ac.in Furthermore, optically active compounds absorb left and right-handed circularly polarized light to different degrees, a phenomenon known as circular dichroism. jasco-global.commgcub.ac.in

The photochemistry of ketones, including complex structures like this compound, is a field of active research. Advanced vibrational spectroscopy techniques, such as ultrafast transient absorption spectroscopy, are instrumental in unraveling the complex, time-dependent processes that occur upon photoexcitation. rsc.org This method uses a pump-probe approach, where an initial laser pulse (the pump) excites the molecule, and a subsequent, time-delayed pulse (the probe) monitors the changes in absorption as the molecule relaxes or undergoes chemical reactions. accscicn.com

Studies on cyclic ketones have revealed that processes like α-cleavage (Norrish Type-I reaction) can occur on picosecond timescales. rsc.org The dynamics of these reactions are influenced by factors such as ring strain and the energy of the excited state. rsc.org Ultrafast transient absorption spectroscopy allows researchers to observe the formation and decay of short-lived intermediates, providing insights into reaction pathways and kinetics. rsc.orgnih.gov The technique can distinguish between different kinetic components, such as prompt bond cleavage, vibrational cooling, and the decay of thermalized excited states. rsc.org

While specific ultrafast transient absorption studies on this compound are not widely reported, the principles derived from studies on other cyclic ketones are directly applicable. rsc.org Such investigations could reveal the dynamics of its excited states and the pathways of its photochemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure and conformational dynamics of molecules in solution. glycoforum.gr.jpauremn.org.br Beyond basic structural elucidation, advanced NMR experiments provide data on through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) interactions, which are crucial for defining the molecule's conformation. glycoforum.gr.jpcopernicus.org

For complex molecules, a single conformation may not adequately describe the structure in solution; instead, the molecule may exist as an equilibrium of rapidly interconverting conformers. torvergata.itdiva-portal.org In such cases, the observed NMR parameters are a weighted average of the parameters for each conformer. copernicus.org Computational modeling, in conjunction with experimental NMR data, can be used to deconvolute these averaged signals and determine the relative populations of different conformers. torvergata.it

The analysis of chemical shifts provides information about the electronic environment of each nucleus. libretexts.org Factors such as the hybridization and local magnetic fields created by electron distributions influence these shifts. libretexts.orgaps.org High-level quantum chemical calculations can be used to predict NMR parameters, and the agreement between calculated and experimental values serves as a stringent test of the proposed structure and conformation. mdpi.comnih.gov

Table 1: Representative NMR Data for Conformational Analysis

This table is a hypothetical representation of the type of data used in the conformational analysis of a complex molecule like this compound. Actual experimental values would be required for a definitive analysis.

| Parameter | Experimental Value | Calculated Value (Conformer A) | Calculated Value (Conformer B) |

| ³J(H1-H2) | 7.5 Hz | 7.2 Hz | 2.1 Hz |

| NOE (H1-H5) | Strong | 2.5 Å | 4.8 Å |

| ¹³C Shift (C=O) | 215.0 ppm | 214.8 ppm | 218.3 ppm |

Mass spectrometry (MS) is an indispensable tool for identifying the products of chemical reactions and elucidating the underlying reaction mechanisms. nih.gov It provides the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of intermediates and final products in a reaction mixture. lcms.cz

In the study of this compound, MS can be used to analyze the products of various reactions, such as oxidation or photochemical degradation. nih.govnih.gov By identifying the masses of the products, researchers can infer the types of chemical transformations that have occurred.

Tandem mass spectrometry (MS/MS) offers even deeper insights by allowing for the fragmentation of selected ions. lcms.cz The fragmentation patterns provide structural information about the parent ion, which can be used to distinguish between isomers and to probe the connectivity of atoms within the molecule. lcms.cz This technique is particularly valuable for identifying reactive intermediates, which are often present in low concentrations and have short lifetimes. nih.govru.nl By coupling MS with techniques like electrochemistry or online reaction monitoring, it is possible to capture and characterize these transient species, providing direct evidence for proposed reaction pathways. nih.govchemrxiv.org

Applications and Future Directions in Pericyclocamphanone Chemistry

Pericyclocamphanone as a Versatile Synthetic Intermediateontosight.ai

With its distinct tricyclic framework, β-pericyclocamphanone is a key starting material in the synthesis of other camphanone derivatives. ontosight.ai These derivatives are of interest in the development of pharmaceuticals and agrochemicals. ontosight.ai

The structure of this compound, characterized by its bridgehead methyl groups and a cyclopentanone (B42830) ring, provides a unique template for creating more intricate camphanone-based molecules. ontosight.ai Its reactivity can be selectively manipulated to introduce new functional groups and build complex stereochemical architectures. This makes it a valuable building block for generating libraries of novel compounds with potential biological activities. ontosight.ai

This compound serves as a crucial intermediate in the targeted synthesis of specific natural products. For instance, it is a precursor in the preparation of 5-oxy-camphor derivatives. The synthesis of trans-π-chloro-β-pericyclocamphanone is a step in the pathway to creating 5-bromo-trans-π-chloro-d-camphor. researchgate.net This highlights its utility in accessing specific, often complex, stereoisomers of natural products that would be difficult to obtain through other synthetic routes.

Building Block for Complex Camphanone Derivatives

Utility in Asymmetric Synthesis as a Chiral Auxiliaryontosight.ai

Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org this compound and its derivatives have potential applications as chiral auxiliaries. ontosight.ai The inherent chirality of the camphanone framework can effectively bias the facial selectivity of reactions, leading to the preferential formation of one enantiomer over another. researchgate.net This strategy is widely employed in the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.govresearchgate.net

Development of Novel Catalytic Systems Utilizing this compound Derivativesmdpi.commdpi.comnih.gov

The development of new catalytic systems is a cornerstone of modern chemical synthesis. Derivatives of this compound can be envisioned as ligands in novel homogeneous catalyst systems. nih.gov By modifying the this compound scaffold with appropriate coordinating groups, it is possible to create chiral ligands that can be complexed with metal centers to form catalysts for a range of asymmetric transformations. These catalytic systems could offer high levels of activity and selectivity, particularly in reactions like hydrogenation and carbon-carbon bond formation. nih.govnih.gov The rigid backbone of this compound would provide a well-defined steric environment around the metal center, influencing the stereochemical course of the catalyzed reaction.

Leveraging Strained Systems, Including this compound, in Advanced Chemical Synthesisontosight.ai

Strained ring systems, such as the tricyclic framework of this compound, possess higher ground-state energy, which can be harnessed to drive chemical transformations. The relief of ring strain can be a powerful thermodynamic driving force for reactions, enabling the formation of complex molecular architectures that would be otherwise inaccessible. The reactivity of strained molecules like this compound is often governed by the strain energy of the alkene involved in a reaction. This principle is a key aspect of advanced chemical synthesis, allowing for the construction of intricate cyclic and polycyclic systems.

Interdisciplinary Research at the Interface of Organic Chemistry and Enzymology with this compound as a Probe Molecule

The intersection of organic chemistry and enzymology offers exciting opportunities for understanding biological processes at a molecular level. stanford.edu this compound can serve as a valuable probe molecule in such interdisciplinary research. For example, theoretical studies have been conducted on the hydroxylation of this compound by cytochrome P-450cam to understand the factors determining product specificity. nih.gov Such studies, which investigate the interactions between a synthetic molecule and an enzyme, provide insights into enzyme mechanisms and can guide the design of new enzyme inhibitors or substrates. nih.govnih.govfrontiersin.org The unique structure of this compound allows it to be used to probe the active sites of enzymes, helping to elucidate the structural and electronic factors that govern enzymatic reactions. stanford.eduscience.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pericyclocamphanone, and how can purity be validated?

- Methodology : this compound is synthesized via cyclization of camphor derivatives under controlled conditions. Key steps include:

- Catalytic hydroxylation using Cytochrome P-450cam enzymes, as demonstrated in Collins & Loe (1988) .

- Purification via column chromatography with silica gel (hexane/ethyl acetate gradients).

- Characterization by -NMR, -NMR, and mass spectrometry (EI-MS) to confirm molecular structure and purity .

- Validation : Reproducibility requires strict adherence to documented protocols, including solvent ratios, reaction temperatures, and catalyst concentrations. Peer-reviewed synthetic procedures should be cross-referenced to minimize variability .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodology :

- Vibrational Analysis : FT-IR spectroscopy identifies carbonyl stretching modes (e.g., C=O at ~1750 cm).

- Electronic Transitions : UV-Vis spectroscopy detects π→π* and n→π* transitions in the 200–400 nm range.

- Conformational Studies : 2D NMR (e.g., NOESY) resolves spatial arrangements of substituents, critical for understanding steric effects .

- Data Interpretation : Compare results against computational simulations (DFT/B3LYP) to validate experimental observations .

Advanced Research Questions

Q. How can computational models resolve contradictions in this compound’s hydroxylation mechanisms?

- Background : Discrepancies arise in radical recombination timing during Cytochrome P-450cam catalysis. Ortiz de Montellano & Stearns (1987) proposed a "rebound" mechanism, while Collins & Loe (1988) identified alternative intermediates .

- Methodology :

- Molecular Dynamics (MD) Simulations : Model the enzyme-substrate interaction to track radical intermediates.

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., direct hydroxylation vs. radical stabilization).

- Validation : Cross-reference computational data with kinetic isotope effect (KIE) experiments to identify rate-determining steps .

Q. What experimental designs address low reproducibility in this compound’s enzymatic activity assays?

- Challenges : Variability in enzyme activity due to buffer pH, cofactor availability (NADPH), and substrate solubility.

- Methodology :

- Factorial Design : Test variables (pH 6.5–8.0, NADPH concentrations 0.1–1.0 mM) to optimize reaction conditions.

- Control Groups : Include camphor as a positive control and substrate-free assays as negatives.

- Statistical Tools : Use ANOVA to identify significant factors and Tukey’s HSD for post-hoc comparisons .

- Reporting : Follow Beilstein Journal guidelines: detail experimental conditions, include raw data in supplements, and limit main text to critical results .

Q. How can spectroscopic data resolve ambiguities in this compound’s conformational dynamics?

- Contradictions : Conflicting NMR assignments for axial vs. equatorial substituents in solution.

- Methodology :

- Site-Specific 2D IR Spectroscopy : Probe hydrogen-bonding networks and conformational changes in real-time.

- Variable-Temperature NMR : Monitor signal splitting to infer energy barriers between conformers.

- Comparative Analysis : Benchmark against X-ray crystallography data for solid-state structures .

Methodological Frameworks for Research Design

Data Management and Reporting

- Raw Data : Store in appendices or supplementary files (e.g., NMR spectra, kinetic curves) to maintain manuscript clarity .

- Reproducibility : Share crystallographic data via repositories (e.g., CCDC) and cite deposition numbers .

- Ethical Compliance : Disclose conflicts of interest and funding sources in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.